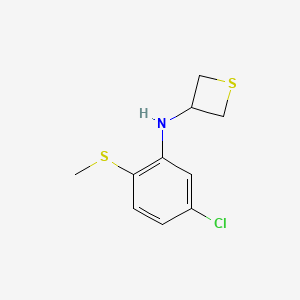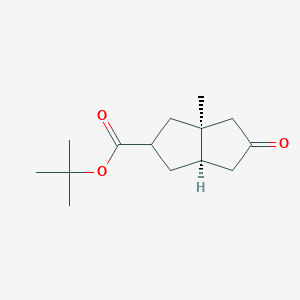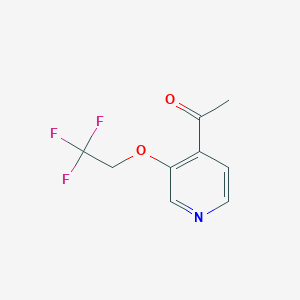
Methyl 6-(3,4-dimethoxyphenyl)-2-formylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(3,4-dimethoxyphenyl)-2-formylnicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a nicotinate core substituted with a 3,4-dimethoxyphenyl group and a formyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(3,4-dimethoxyphenyl)-2-formylnicotinate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with methyl nicotinate under acidic conditions to form the desired product. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: Methyl 6-(3,4-dimethoxyphenyl)-2-formylnicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Methyl 6-(3,4-dimethoxyphenyl)-2-carboxynicotinate.
Reduction: Methyl 6-(3,4-dimethoxyphenyl)-2-hydroxymethylnicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 6-(3,4-dimethoxyphenyl)-2-formylnicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 6-(3,4-dimethoxyphenyl)-2-formylnicotinate is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.
相似化合物的比较
- Methyl 6-(3,4-dimethoxyphenyl)-2-carboxynicotinate
- Methyl 6-(3,4-dimethoxyphenyl)-2-hydroxymethylnicotinate
- Methyl 6-(3,4-dimethoxyphenyl)-2-aminonicotinate
Comparison: Methyl 6-(3,4-dimethoxyphenyl)-2-formylnicotinate is unique due to the presence of the formyl group, which imparts distinct chemical reactivity compared to its analogs. The formyl group allows for specific reactions such as oxidation and reduction, which are not possible with the carboxy or hydroxymethyl derivatives. This uniqueness makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C16H15NO5 |
|---|---|
分子量 |
301.29 g/mol |
IUPAC 名称 |
methyl 6-(3,4-dimethoxyphenyl)-2-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H15NO5/c1-20-14-7-4-10(8-15(14)21-2)12-6-5-11(16(19)22-3)13(9-18)17-12/h4-9H,1-3H3 |
InChI 键 |
ZKXOSVAIAQIPNI-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(C=C2)C(=O)OC)C=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Phenylhexahydropyrrolo[2,1-b]oxazole-5-carbonitrile](/img/structure/B15229110.png)

![Methyl3-fluoroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B15229122.png)

![6-Ethyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15229149.png)
![Methyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B15229172.png)
![1-([1,1'-Biphenyl]-4-yl)-2-(ethylsulfonyl)ethanamine](/img/structure/B15229175.png)

![2-Azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B15229186.png)
![2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoicacid](/img/structure/B15229189.png)


![2-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid](/img/structure/B15229210.png)

